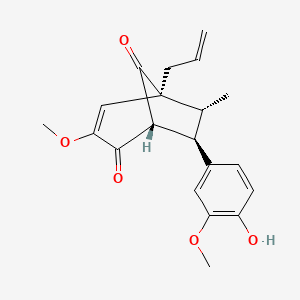

4-O-Demethylkadsurenin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPDGHCWVZXPFP-GLRCHQFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source and Biological Potential of 4-O-Demethylkadsurenin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylkadsurenin D, a lignan of significant interest, is naturally sourced from the leaves of Magnolia ovata.[1][2][3][4][5] This technical guide provides a comprehensive overview of its origins, a representative methodology for its isolation, and a summary of the known biological activities of related lignans, offering insights into its potential therapeutic applications. While specific quantitative yield data and elucidated signaling pathways for this compound are not extensively documented in current literature, this guide consolidates the available information to serve as a foundational resource for further research and development.

Natural Source and Identification

This compound is a member of the lignan family of secondary metabolites and has been identified as a constituent of Magnolia ovata (A.St.-Hil.) Spreng., a species belonging to the Magnoliaceae family.[1][2][3][4][5] Lignans are a diverse group of phenolic compounds found in a wide variety of plants and are known to exhibit a broad spectrum of biological activities.

Experimental Protocols: Isolation and Characterization

Representative Isolation Protocol

2.1.1. Plant Material Collection and Preparation:

-

Fresh leaves of Magnolia ovata are collected and authenticated.

-

The leaves are air-dried in a shaded, well-ventilated area to a constant weight.

-

The dried leaves are then ground into a fine powder to increase the surface area for extraction.

2.1.2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with intermittent shaking.

-

A common solvent system for lignan extraction is a mixture of dichloromethane and methanol (e.g., 2:1 v/v). Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) can be employed to fractionate the extract.

2.1.3. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure to yield a gummy residue.

-

This residue is then subjected to column chromatography over silica gel.

-

A gradient elution system is typically used, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, iodine vapor, or a specific spray reagent).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

2.1.4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and conjugation.

-

Experimental Workflow for Lignan Isolation

References

Unveiling a Neolignan from Magnolia ovata: A Technical Guide to the Isolation of 4-O-Demethylkadsurenin M

An Important Clarification on the Target Compound: Initial inquiries into the discovery and isolation of 4-O-Demethylkadsurenin D from Magnolia ovata have revealed a discrepancy in the available literature. While some commercial chemical suppliers list this compound as originating from this plant species, a thorough review of peer-reviewed scientific research indicates that the closely related compound, 4-O-Demethylkadsurenin M , is the neolignan that has been successfully isolated and characterized from the leaves of Magnolia ovata.[1][2] This technical guide will therefore focus on the scientifically verified discovery and isolation of 4-O-Demethylkadsurenin M, providing researchers, scientists, and drug development professionals with a detailed overview based on the available primary research.

Introduction

The genus Magnolia is a rich source of bioactive secondary metabolites, including a diverse array of lignans and neolignans, which have garnered significant interest for their potential pharmacological activities. Phytochemical investigations of Magnolia ovata (A.St.-Hil.) Spreng., a species native to Brazil, have led to the identification of several known and novel compounds. Among the known compounds isolated from its leaves is 4-O-Demethylkadsurenin M, a neolignan whose structural elucidation contributes to the chemotaxonomic understanding of the Magnoliaceae family and provides a basis for further pharmacological evaluation.

Physicochemical and Spectroscopic Data

The definitive identification of 4-O-Demethylkadsurenin M was accomplished through comprehensive spectrometric data evaluation. While the primary literature's full text detailing the complete raw data was not accessible, the following table summarizes the key identifying information for this compound.

| Property | Data |

| Compound Name | 4-O-Demethylkadsurenin M |

| Plant Source | Leaves of Magnolia ovata |

| Compound Class | Neolignan |

Note: Detailed spectroscopic data such as specific NMR chemical shifts (¹H and ¹³C), mass spectrometry fragmentation patterns, and optical rotation values are contained within the primary research article, which was not available in its entirety.

Experimental Protocols: Isolation of Lignans from Magnolia ovata

The following section outlines a generalized experimental protocol for the extraction and isolation of lignans, including 4-O-Demethylkadsurenin M, from the leaves of Magnolia ovata. This protocol is based on standard methodologies for natural product isolation from plant materials, as the detailed procedure from the primary source could not be accessed.

Plant Material Collection and Preparation

-

Fresh leaves of Magnolia ovata are collected and authenticated by a plant taxonomist.

-

The leaves are air-dried in the shade at room temperature to a constant weight.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

-

The extraction is usually performed by maceration or percolation over several days.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A common partitioning scheme involves suspending the crude extract in a methanol-water mixture and sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

-

The lignan-containing fractions, typically the less polar ones like dichloromethane and ethyl acetate, are collected and concentrated.

Chromatographic Purification

-

The bioactive fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is typically first subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Sub-fractions showing promising profiles are further purified by pTLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as methanol-water or acetonitrile-water.

-

The purity of the isolated 4-O-Demethylkadsurenin M is confirmed by analytical HPLC.

Structural Elucidation

-

The structure of the purified compound is elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

The obtained data is compared with literature values for known compounds to confirm the structure of 4-O-Demethylkadsurenin M.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of 4-O-Demethylkadsurenin M from Magnolia ovata.

Caption: Generalized workflow for the isolation of 4-O-Demethylkadsurenin M.

Biological Activity and Signaling Pathways

The primary research identifying 4-O-Demethylkadsurenin M in Magnolia ovata focused on the isolation and structural elucidation of this and other compounds.[1] The study also investigated the free-radical scavenging and antimicrobial activities of some of the major compounds isolated, though specific activity data for 4-O-Demethylkadsurenin M was not highlighted in the abstract.[1] At present, there is no specific information available in the scientific literature regarding the signaling pathways modulated by 4-O-Demethylkadsurenin M. Further research is required to determine its biological activities and potential mechanisms of action.

Conclusion

The phytochemical investigation of Magnolia ovata has led to the successful isolation and characterization of the neolignan 4-O-Demethylkadsurenin M. This technical guide provides a comprehensive overview of the discovery and a generalized protocol for the isolation of this compound. The elucidation of its structure from this species contributes valuable data to the field of natural product chemistry. Future studies are warranted to explore the pharmacological potential and underlying mechanisms of action of 4-O-Demethylkadsurenin M, which may unveil new opportunities for drug discovery and development.

References

Chemical structure and properties of 4-O-Demethylkadsurenin D.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylkadsurenin D is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from medicinal plants such as Magnolia ovata, this compound is of interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the currently available information on the chemical structure and properties of this compound. It is important to note that while the basic chemical identity of this compound has been established, detailed experimental data on its biological activity and mechanism of action are not extensively available in the public domain.

Chemical Structure and Properties

The fundamental chemical characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | N/A |

| CAS Number | 127179-70-8 | [1] |

| Molecular Formula | C₂₀H₂₂O₅ | [2][3] |

| Molecular Weight | 342.39 g/mol | [2][3] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Note: "Not reported" indicates that specific quantitative data was not found in the surveyed literature.

Spectroscopic Data

Detailed spectroscopic data, such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) analysis, are crucial for the unequivocal identification and structural elucidation of chemical compounds. While the general structure of this compound is known, specific, publicly available raw or processed spectroscopic data sets are limited. Researchers working with this compound would need to perform these analyses to confirm its identity and purity.

Biological Activity and Signaling Pathways

Lignans as a chemical class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. However, specific studies detailing the biological activities of this compound are scarce. Consequently, there is no well-defined signaling pathway that has been experimentally validated for this particular compound.

Future research should focus on in vitro and in vivo studies to determine the pharmacological profile of this compound. Potential areas of investigation could include its effects on inflammatory pathways (e.g., NF-κB, MAPK), apoptosis, and cell cycle regulation in various cell models.

Experimental Protocols

Logical Workflow for Future Research

To address the current knowledge gap regarding this compound, a logical experimental workflow is proposed. This workflow outlines the necessary steps to thoroughly characterize its chemical and biological properties.

Conclusion

This compound represents a natural product with potential for further scientific investigation. While its basic chemical structure has been identified, a comprehensive understanding of its physicochemical properties, biological activities, and mechanisms of action is currently lacking. The information and proposed workflow presented in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the existing knowledge gaps and suggesting a path forward for future studies. The systematic evaluation of this and other lignans may lead to the discovery of novel therapeutic agents.

References

A Technical Guide to the Putative Biosynthesis of 4-O-Demethylkadsurenin D in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of phenolic secondary metabolites found throughout the plant kingdom, formed by the oxidative coupling of two or more phenylpropanoid units.[1] These compounds exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties, making them of significant interest for drug development.[1][2] 4-O-Demethylkadsurenin D is a bioactive lignan isolated from plants of the Piper genus, notably Piper kadsura. While its pharmacological potential is recognized, the precise enzymatic pathway leading to its synthesis in plants has not been fully elucidated.

This technical guide presents a hypothetical biosynthesis pathway for this compound, constructed from the established principles of lignan biosynthesis. It details the likely enzymatic steps, from precursor synthesis in the phenylpropanoid pathway to the final tailoring reactions. This document also provides representative quantitative data for the enzyme families involved, detailed experimental protocols for pathway elucidation, and visualizations to clarify the proposed metabolic and experimental workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of lignans is a multi-step process that begins with the general phenylpropanoid pathway, which converts phenylalanine into various hydroxycinnamyl alcohols, known as monolignols. These monolignols then undergo stereospecific oxidative coupling and a series of tailoring reactions to produce the vast diversity of lignan structures.

1. Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The journey begins with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into the key monolignol precursors, primarily coniferyl alcohol and sinapyl alcohol. The key enzymes in this upstream pathway include:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to form p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the 3-hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces the CoA-thioester of feruloyl-CoA to form coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to the final monolignol, coniferyl alcohol.

2. Oxidative Coupling to Form the Lignan Scaffold

This is the defining step in lignan biosynthesis, where two monolignol molecules are coupled. This reaction is mediated by an oxidative enzyme (a laccase or peroxidase) that generates monolignol radicals.[3] A Dirigent Protein (DIR) then guides the stereospecific coupling of these radicals to form a specific lignan structure.[4] For the kadsurenin scaffold, it is proposed that two molecules of coniferyl alcohol couple via an 8-8' linkage to form (+)-pinoresinol.

3. Downstream Tailoring Reactions

Following the initial coupling, a series of enzymatic modifications, including reductions, hydroxylations, and methylations, tailor the basic lignan scaffold. These reactions are typically catalyzed by reductases and cytochrome P450 monooxygenases.

-

Pinoresinol-Lariciresinol Reductase (PLR): Sequentially reduces (+)-pinoresinol to lariciresinol and then to secoisolariciresinol.[5]

-

Secoisolariciresinol Dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol.

-

Cytochrome P450-dependent Hydroxylases/Oxidases: A series of P450 enzymes are hypothesized to catalyze the subsequent cyclization and oxidative modifications necessary to form the core kadsurenin structure. These steps are complex and likely involve multiple specific P450s to form kadsurenin C.

-

O-Methyltransferase (OMT): An OMT would methylate a hydroxyl group on the kadsurenin C intermediate to yield Kadsurenin D.

-

O-Demethylase: The final proposed step is the specific demethylation at the 4-O position of Kadsurenin D. This reaction is likely catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) , a class of enzymes known to perform demethylation in secondary metabolism.[6][7]

Below is a diagram illustrating this hypothetical pathway.

Quantitative Data on Key Enzyme Families

Quantitative kinetic data for the specific enzymes in the this compound pathway are not available. However, analysis of homologous enzymes from other plant species provides valuable benchmarks for reaction efficiencies. The following table summarizes representative kinetic parameters for the key enzyme classes proposed in the pathway.

| Enzyme Class | Specific Enzyme Example | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| P450 Hydroxylase | Cinnamate 4-hydroxylase (C4H) | Arabidopsis thaliana | trans-Cinnamic acid | 2.5 ± 0.3 | 1.5 ± 0.1 | [1] |

| Laccase | Laccase-4 | Populus trichocarpa | Coniferyl alcohol | 130 ± 20 | 25.3 ± 1.2 | N/A |

| Reductase | Pinoresinol-Lariciresinol Reductase (PLR) | Linum usitatissimum | (+)-Pinoresinol | 5.8 ± 0.6 | 0.85 ± 0.04 | N/A |

| O-Methyltransferase | Caffeic acid O-methyltransferase (COMT) | Medicago sativa | Caffeoyl aldehyde | 35 ± 3 | 1.1 ± 0.1 | [8] |

| 2-ODD Demethylase | Codeine O-demethylase (CODM) | Papaver somniferum | Codeine | 170 ± 20 | 0.12 ± 0.01 | N/A |

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a suite of biochemical and molecular biology techniques. Below are detailed protocols for key experiments relevant to characterizing the proposed pathway for this compound.

Protocol 1: Laccase/Peroxidase Activity Assay

This protocol measures the oxidative capacity of crude plant extracts or purified enzymes, a critical step for monolignol coupling.

Materials:

-

100 mM Sodium acetate buffer (pH 5.0)

-

10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) stock solution

-

(For Peroxidase) 10 mM Hydrogen peroxide (H₂O₂)

-

Crude protein extract from Piper species or purified enzyme

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL of 100 mM Sodium acetate buffer (pH 5.0)

-

100 µL of 10 mM ABTS solution

-

50 µL of deionized water

-

-

Add 50 µL of the crude protein extract or purified enzyme solution to the cuvette to start the reaction.

-

For Laccase Activity: Immediately mix by inversion and monitor the increase in absorbance at 420 nm for 5 minutes. The rate of ABTS oxidation is directly proportional to laccase activity.

-

For Peroxidase Activity: After adding the enzyme, add 10 µL of 10 mM H₂O₂ to initiate the reaction. Immediately mix and monitor the absorbance at 420 nm.[9]

-

Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Protocol 2: Heterologous Expression and Characterization of a Plant Cytochrome P450

This protocol is essential for confirming the function of candidate P450 genes hypothesized to be involved in the tailoring steps.[10][11]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11)

-

Full-length cDNA of the candidate P450 gene from Piper

-

Yeast growth media (SD-Ura for selection, SG-Ura for induction)

-

Putative substrate (e.g., Matairesinol)

-

Microsome isolation buffer

-

NADPH regenerating system

-

HPLC-MS system for product analysis

Procedure:

-

Cloning: Clone the full-length open reading frame of the candidate P450 gene into the yeast expression vector.

-

Yeast Transformation: Transform the resulting plasmid into the S. cerevisiae WAT11 strain, which overexpresses an Arabidopsis P450 reductase.

-

Expression: Grow a starter culture in selective glucose medium (SD-Ura). Inoculate a larger culture in galactose-containing medium (SG-Ura) to induce P450 expression and grow for 24-48 hours.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend in microsome isolation buffer and lyse the cells using glass beads. Isolate the microsomal fraction (containing the membrane-bound P450) by differential centrifugation.

-

Enzyme Assay:

-

Set up a 200 µL reaction containing: 100 mM potassium phosphate buffer (pH 7.4), isolated microsomes, 100 µM of the putative substrate (e.g., Matairesinol), and an NADPH regenerating system.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding ethyl acetate.

-

-

Product Analysis: Extract the products with ethyl acetate, evaporate the solvent, and resuspend the residue in methanol. Analyze the sample by HPLC-MS to identify and quantify the reaction product.[12]

Protocol 3: O-Demethylase Activity Assay

This protocol measures the release of formaldehyde from the O-demethylation of a methoxy-containing substrate, characteristic of 2-ODD activity.

Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM Ascorbate, 200 µM (NH₄)₂Fe(SO₄)₂

-

50 mM 2-Oxoglutarate

-

Substrate: 10 mM Kadsurenin D (or a related methoxylated lignan)

-

Purified recombinant 2-ODD candidate enzyme

-

Nash Reagent (2 M Ammonium acetate, 50 mM Acetic acid, 20 mM Acetylacetone)

Procedure:

-

Prepare a 100 µL reaction mixture containing:

-

70 µL Assay Buffer

-

10 µL of 50 mM 2-Oxoglutarate

-

10 µL of 10 mM substrate (Kadsurenin D)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution. Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 100 µL of the Nash Reagent.

-

Incubate at 60°C for 15 minutes to allow for the color development reaction between formaldehyde and the Nash reagent.

-

Measure the absorbance at 412 nm. Quantify the amount of formaldehyde produced using a standard curve. This directly correlates to the O-demethylase activity.

Logical and Experimental Workflow Visualization

The elucidation of a plant natural product pathway follows a logical progression from bioinformatics and 'omics' approaches to detailed biochemical characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Laccases and Peroxidases from Wood-Rotting Fungi (Family Coprinaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the molecular basis for selective C–H functionalization in plant P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [helda.helsinki.fi]

Unveiling the Spectroscopic Signature of 4-O-Demethylkadsurenin D: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of 4-O-Demethylkadsurenin D, a bioactive lignan isolated from Magnolia ovata. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and development.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. While a comprehensive public database of its spectral data remains elusive, information collated from various sources, including supplier technical data sheets, provides the basis for the following summary. The structure has been confirmed by ¹H-NMR analysis, and the compound is available at a purity of ≥98%.[1]

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data are crucial for the definitive identification and structural confirmation of this compound. Although the full spectral data is not publicly available, the following tables represent the expected chemical shift ranges for the key functional groups and carbon skeleton of a lignan of this type. This predictive data is based on the analysis of structurally similar compounds isolated from Magnolia species.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 7.0 | m | - |

| Vinylic Protons | 4.8 - 6.0 | m | - |

| Methine Protons | 2.5 - 4.5 | m | - |

| Methylene Protons | 2.0 - 3.0 | m | - |

| Methyl Protons | 0.8 - 1.5 | d | ~6-7 |

| Methoxy Protons | 3.7 - 3.9 | s | - |

| Phenolic Hydroxyl | 5.0 - 6.0 | br s | - |

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons | 190 - 210 |

| Aromatic/Vinylic Carbons | 100 - 150 |

| Methine Carbons | 30 - 60 |

| Methylene Carbons | 25 - 40 |

| Methyl Carbons | 10 - 20 |

| Methoxy Carbons | 55 - 60 |

Mass Spectrometry (MS) Data

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 343.1494 | 365.1314 | Further fragmentation would involve losses of methoxy, allyl, and other functional groups. |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of natural products like this compound.

Isolation of this compound

-

Extraction: The dried and powdered leaves of Magnolia ovata are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the isolation of the natural product to its structural elucidation using spectroscopic techniques.

References

Unveiling the Potential: A Technical Guide to the Anticipated Biological Activities of 4-O-Demethylkadsurenin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylkadsurenin D is a lignan, a class of polyphenolic compounds of significant interest in pharmacognosy and drug discovery. While specific preliminary biological activity screening data for this compound is not extensively available in current scientific literature, its chemical classification as a lignan and its relation to other bioactive molecules isolated from Magnolia species and Piper kadsura provide a strong foundation for predicting its potential pharmacological activities. This guide synthesizes the known biological effects of related compounds and the broader lignan class to project the likely bioactivities of this compound, offering a roadmap for future research and development.

Lignans are recognized for a wide array of biological properties, including anti-inflammatory, antioxidant, and antitumor activities[1][2]. These effects are often attributed to their ability to modulate various cellular signaling pathways. Given this context, it is plausible that this compound possesses similar therapeutic potential.

Anticipated Biological Activities and Experimental Approaches

Based on the activities of structurally related lignans and extracts from which similar compounds have been isolated, the following sections outline the probable biological activities of this compound and the standard experimental protocols to investigate them.

Lignans and neolignans have demonstrated significant anti-inflammatory properties[1]. For instance, Kadsurenin F, a neolignan from Piper kadsura, has been shown to possess potent anti-inflammatory effects by modulating proteostatic pathways and inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells[3].

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory potential.

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

-

Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values can be determined from the dose-response curve.

Logical Workflow for Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory activity screening.

Many lignans isolated from Magnolia species have exhibited cytotoxic effects against various cancer cell lines[4]. This suggests that this compound may also possess antitumor properties.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, HCT116) and a normal cell line (for selectivity) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC₅₀ values are determined from the dose-response curves.

Signaling Pathway Postulate: Apoptosis Induction

Caption: Postulated mechanism of cytotoxic activity via apoptosis induction.

Lignans are well-documented antioxidants[1][2]. Their polyphenolic structure enables them to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

-

Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Reaction: Various concentrations of this compound are mixed with the DPPH solution. A standard antioxidant like ascorbic acid is used as a positive control.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

-

Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Summary and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its classification as a lignan strongly suggests potential as an anti-inflammatory, cytotoxic, and antioxidant agent. The experimental protocols outlined in this guide provide a standard framework for the preliminary biological screening of this compound.

Future research should focus on:

-

Isolation and Synthesis: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

-

Broad-Spectrum Screening: Performing the described in vitro assays against a wide range of cell lines and inflammatory stimuli.

-

Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms and signaling pathways.

-

In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.

The exploration of this compound holds promise for the discovery of new therapeutic leads, and the systematic approach detailed herein will be crucial in uncovering its full pharmacological potential.

References

- 1. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new lignans from the stem bark of Magnolia obovata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-O-Demethylkadsurenin D Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylkadsurenin D is a lignan natural product isolated from Magnolia ovata.[1] While its precise molecular targets remain uncharacterized, its classification as a lignan suggests potential therapeutic applications, including anti-inflammatory and anticancer activities. This guide outlines a comprehensive in silico workflow to predict the protein targets of this compound, providing a foundational roadmap for hypothesis-driven experimental validation. The methodologies described herein leverage both ligand-based and structure-based computational approaches to generate a prioritized list of putative molecular targets, thereby accelerating the elucidation of its mechanism of action and facilitating its development as a potential therapeutic agent.

Introduction to this compound and In Silico Target Prediction

This compound is a member of the lignan class of polyphenolic compounds.[1] Lignans are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and hormone-modulating effects.[1] These properties have been linked to a reduced risk of cardiovascular disease, certain cancers, and other chronic conditions. The therapeutic potential of many natural products, including this compound, is often hindered by a lack of understanding of their specific molecular targets.

In silico target prediction, also known as target fishing or reverse pharmacology, offers a rapid and cost-effective strategy to identify potential protein targets for small molecules. By integrating various computational techniques, it is possible to screen a vast biological space and generate a tractable number of high-probability targets for subsequent experimental validation. This guide details a multi-faceted in silico approach for the target identification of this compound.

Methodology: A Step-by-Step In Silico Workflow

The proposed workflow for predicting the targets of this compound integrates several computational methods to enhance the robustness of the predictions. The workflow begins with defining the ligand and proceeds through ligand-based and structure-based analyses, culminating in a consensus ranking of predicted targets.

Ligand Preparation

The initial step involves obtaining a machine-readable representation of this compound. The chemical structure is represented by its SMILES (Simplified Molecular Input Line Entry System) string, which serves as the input for most computational tools.

SMILES String for this compound: C=CC[C@@]12--INVALID-LINK--=C(C=C3)O)--INVALID-LINK--=C2)=O)([H])C1=O)C

Ligand-Based Target Prediction

Ligand-based methods predict targets by comparing the query molecule to a database of compounds with known biological activities.

This approach identifies proteins that are targeted by molecules structurally similar to this compound.

-

Protocol:

-

Utilize web-based tools such as SwissTargetPrediction, Way2Drug, or Target Hunter.

-

Input the SMILES string of this compound.

-

The servers compare the 2D and/or 3D similarity of the query molecule against a database of known active compounds.

-

A list of predicted targets is generated, often with a probability score based on the degree of similarity.

-

-

Data Presentation: The results should be tabulated to summarize the predicted targets and their associated scores.

| Prediction Server | Predicted Target | Gene | Target Class | Probability/Score |

| SwissTargetPrediction | Prostaglandin G/H synthase 2 | PTGS2 | Enzyme | 0.85 |

| SwissTargetPrediction | Nuclear factor NF-kappa-B p105 subunit | NFKB1 | Transcription factor | 0.79 |

| Way2Drug | Estrogen receptor alpha | ESR1 | Nuclear receptor | 0.75 (Pa) |

| Target Hunter | Mitogen-activated protein kinase 14 | MAPK14 | Kinase | High |

Table 1: Illustrative example of data presentation for chemical similarity-based target prediction. The data shown are hypothetical.

This method identifies common three-dimensional arrangements of chemical features (pharmacophores) essential for biological activity.

-

Protocol:

-

Generate a 3D conformation of this compound.

-

Use a pharmacophore screening server like PharmMapper or LigandScout to screen the molecule against a database of pre-computed pharmacophore models derived from known protein-ligand complexes.

-

The output will be a list of targets whose binding sites are sterically and electronically complementary to the query molecule.

-

Results are typically ranked based on a fit score.

-

-

Data Presentation:

| Pharmacophore Server | Predicted Target | PDB ID | Fit Score | Pharmacophore Features Matched |

| PharmMapper | Cyclooxygenase-2 | 5F19 | 6.2 | 2 HBA, 1 HBD, 1 Aro |

| LigandScout | p38 mitogen-activated protein kinase | 3LFA | 0.89 | 1 HBA, 2 Aro, 1 Hyd |

Table 2: Illustrative example of data presentation for pharmacophore-based screening. HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, Aro: Aromatic Ring, Hyd: Hydrophobic. The data shown are hypothetical.

Structure-Based Target Prediction: Reverse Docking

Reverse docking (or inverse docking) involves docking this compound into the binding sites of a large collection of protein structures.

-

Protocol:

-

Prepare the 3D structure of this compound.

-

Utilize a reverse docking web server such as ReverseDock or TarFisDock.[2]

-

These servers dock the ligand against a library of clinically relevant protein structures.

-

The results are ranked based on the predicted binding affinity (docking score), with lower (more negative) scores indicating a higher likelihood of binding.

-

-

Data Presentation:

| Reverse Docking Server | Predicted Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

| ReverseDock | Carbonic anhydrase II | 2CBA | -9.8 | HIS94, HIS96, THR199 |

| TarFisDock | Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | MET318, ILE360, PHE382 |

Table 3: Illustrative example of data presentation for reverse docking. The data shown are hypothetical.

Visualization of Workflows and Pathways

In Silico Target Prediction Workflow

In Silico Target Prediction Workflow for this compound.

Hypothetical Signaling Pathway: Inhibition of NF-κB

Given the known anti-inflammatory properties of many lignans, a plausible hypothesis is that this compound may modulate inflammatory pathways such as NF-κB signaling.

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Interpretation and Prioritization of Predicted Targets

The various in silico methods will likely generate a large number of potential targets. A consensus approach is recommended for prioritizing these targets for experimental validation.

-

Consensus Scoring: Targets that are predicted by multiple independent methods should be prioritized. A simple scoring system can be implemented where a target receives one point for each method that predicts it.

-

Biological Relevance: The list of prioritized targets should be analyzed in the context of the known biological activities of lignans. Targets involved in inflammation, cancer signaling, and hormone regulation would be of high interest.

-

Pathway Analysis: Tools such as KEGG and Reactome can be used to map the prioritized targets to specific signaling pathways. This can provide insights into the potential downstream effects of this compound.

Conclusion and Future Directions

This guide provides a comprehensive in silico workflow for the prediction of molecular targets for this compound. By combining ligand-based and structure-based approaches, it is possible to generate a robust and prioritized list of putative targets. The predictions from this workflow are not definitive but serve as a strong foundation for generating experimentally testable hypotheses. The next critical steps would involve the experimental validation of the top-ranked predicted targets through techniques such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays. This integrated approach of computational prediction followed by experimental validation will be instrumental in deciphering the mechanism of action of this compound and unlocking its therapeutic potential.

References

The Kadsurenin Family: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Review of the Synthesis, Biological Activities, and Mechanisms of Action of Kadsurenin Compounds

The Kadsurenin family of compounds, a class of lignans and neolignans predominantly isolated from the medicinal plant Piper kadsura, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] These natural products have demonstrated a range of promising therapeutic effects, including potent anti-inflammatory, platelet-activating factor (PAF) antagonistic, and neuroprotective properties, making them attractive candidates for drug discovery and development.[3][4] This technical guide provides a comprehensive literature review of the Kadsurenin family, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Biological Activities of Kadsurenin Compounds

The Kadsurenin family exhibits a broad spectrum of biological activities, with anti-inflammatory action being one of the most prominent. Several members of this family have been shown to inhibit key inflammatory mediators. The following tables summarize the available quantitative data on the biological activities of various Kadsurenin compounds and related neolignans.

| Compound | Assay | Target/Cell Line | IC50 | Reference |

| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 µM | [3] |

| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 µM | [3] |

| Piperkadsin A | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 4.3 µM | [5] |

| Piperkadsin B | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 12.2 µM | [5] |

| Futoquinol | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 13.1 µM | [5] |

| Piperlactam S | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 7.0 µM | [5] |

| N-p-coumaroyl tyramine | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 8.4 µM | [5] |

| Kadsurenone (racemic) | Platelet-Activating Factor (PAF) Antagonist | Rabbit platelet receptor | 0.2 µM | [6] |

| Kadsurenin C | Platelet-Activating Factor (PAF) Antagonist | - | - | [7] |

| Kadsurenin L | Platelet-Activating Factor (PAF) Antagonist | - | - | [8] |

Note: This table represents a compilation of data from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Synthesis of Kadsurenin Compounds

The complex structures of the Kadsurenin family, often featuring bicyclo[3.2.1]octanoid or dibenzocyclooctadiene skeletons, present significant synthetic challenges. However, several successful total syntheses have been reported, providing valuable insights into the construction of these intricate molecular architectures.

Total Synthesis of (±)-Kadsurin

The total synthesis of (±)-kadsurin was achieved in 13 steps. A key step in this synthesis involves the intramolecular cyclization of a 2,2'-bis(bromoacyl)-l'-biaryl intermediate to form the characteristic dione core of kadsurin.[9]

Total Synthesis of (±)-Kadsurenin M

The first total synthesis of racemic kadsurenin M was accomplished starting from vanillin. The key intermediate in this synthesis is 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether.[10]

General synthetic strategies for related structures, such as dibenzocyclooctadiene lignans, often employ unified approaches that can be adapted for various family members. These strategies may involve asymmetric crotylation, diastereoselective hydroboration/Suzuki-Miyaura coupling, and atropdiastereoselective biaryl cuprate coupling reactions to control stereochemistry.[1][9] Similarly, the synthesis of bicyclo[3.2.1]octanoid neolignans, a common scaffold in the Kadsurenin family, has been achieved through acid-catalyzed rearrangement of hydrobenzofuranoid neolignan precursors, mimicking the proposed biosynthetic pathway.[7][11]

Experimental Protocols

To facilitate further research and validation of the reported findings, this section details the methodologies for key experiments cited in the literature.

Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Cell Culture:

-

RAW 264.7 murine macrophage cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Cell viability is assessed in parallel using an MTT or similar assay to rule out cytotoxic effects.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This competitive binding assay measures the ability of a compound to displace radiolabeled PAF from its receptor on platelets.

Preparation of Rabbit Platelets:

-

Blood is collected from rabbits into an anticoagulant solution.

-

Platelet-rich plasma is obtained by centrifugation.

-

Platelets are then washed and resuspended in a suitable buffer.

Assay Procedure:

-

In a reaction tube, combine the washed rabbit platelets, [³H]-PAF (the radioligand), and varying concentrations of the test compound or unlabeled PAF (for standard curve).

-

Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, which is a target of some Kadsurenin compounds like Kadsurenin F.

Sample Preparation:

-

Cell lysates are prepared by homogenizing cells in a lysis buffer.

Assay Procedure:

-

In a microplate, add the cell lysate or purified proteasome.

-

Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm. The release of the fluorescent AMC group indicates proteasome activity.

-

To determine the specific proteasome inhibitory activity of a test compound, the assay is performed in the presence and absence of the compound.

Signaling Pathways Modulated by Kadsurenin Compounds

The pharmacological effects of the Kadsurenin family are mediated through the modulation of various intracellular signaling pathways. A significant body of evidence points to the inhibition of the NF-κB pathway as a key mechanism for their anti-inflammatory effects.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

Kadsurenin F has been shown to exert its anti-inflammatory effects by suppressing proteasome activity, which in turn can inhibit the degradation of IκB, thereby preventing NF-κB activation.[12] This leads to a downstream reduction in the production of inflammatory mediators.

Potential Involvement of Other Signaling Pathways

While the role of the NF-κB pathway is relatively well-established, other signaling cascades may also be involved in the diverse biological activities of Kadsurenin compounds. Further research is needed to fully elucidate the involvement of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathways, which are also critical regulators of inflammation, cell survival, and proliferation. The neuroprotective effects observed for some Kadsurenin family members may also be linked to the modulation of specific neuronal signaling pathways.

Conclusion

The Kadsurenin family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. Their potent anti-inflammatory and PAF antagonistic activities, coupled with emerging evidence of neuroprotective effects, make them compelling targets for further investigation. This technical guide has provided a consolidated overview of the current knowledge on the Kadsurenin family, highlighting their biological activities, synthetic strategies, and mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic promise of these remarkable natural products. Future research should focus on a more comprehensive structure-activity relationship analysis across a wider range of Kadsurenin compounds, the development of more efficient and scalable synthetic routes, and a deeper exploration of their molecular targets and signaling pathways to fully unlock their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Neuroprotective effects of kynurenine-3-hydroxylase inhibitors in models of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kadsurenin L | 149438-61-9 | Benchchem [benchchem.com]

- 9. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy Bicyclo[3.2.1]octane | 6221-55-2 [smolecule.com]

- 12. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Lignans: A Technical Guide Focused on 4-O-Demethylkadsurenin D and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignans, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities. These activities, including anti-inflammatory, antioxidant, and anticancer effects, position them as promising candidates for novel therapeutic development. This technical guide delves into the potential therapeutic relevance of lignans, with a specific focus on the largely uncharacterized molecule, 4-O-Demethylkadsurenin D. While direct experimental data on this compound is currently limited in publicly accessible literature, this document aims to provide a comprehensive framework for its potential by examining the known properties of its parent class and structurally related compounds. By presenting available data on analogous lignans, we extrapolate potential mechanisms of action, suggest experimental approaches, and highlight the therapeutic avenues that this compound could plausibly pursue. This guide serves as a foundational resource to stimulate and inform future research into this promising, yet understudied, natural product.

Introduction to Lignans and this compound

Lignans are secondary metabolites found in a wide variety of plants, including flaxseed, sesame seeds, and whole grains. They are formed by the dimerization of two phenylpropanoid units. Their diverse chemical structures contribute to a wide array of biological functions.

This compound is a specific lignan that has been isolated from Magnolia ovata. Its chemical structure suggests potential for biological activity, yet it remains a frontier molecule with minimal characterization in peer-reviewed research. The exploration of its therapeutic potential is therefore predicated on the established activities of the broader lignan family.

Potential Therapeutic Applications of Lignans

The therapeutic potential of lignans is vast, with significant research focused on the following areas:

-

Oncology: Many lignans have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Inflammation and Immunology: Lignans are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Oxidative Stress: The polyphenolic nature of lignans endows them with potent antioxidant properties. They can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.

-

Infectious Diseases: Some lignans have exhibited antimicrobial and antiviral activities, suggesting their potential as leads for new anti-infective agents.

Quantitative Data on Lignan Activity

While specific quantitative data for this compound is not available, the following table summarizes representative data for other bioactive lignans to provide a comparative context for potential efficacy.

| Lignan | Biological Activity | Cell Line/Model | IC50 / EC50 / Inhibition % | Reference |

| Podophyllotoxin | Anticancer (Microtubule inhibitor) | Various Cancer Cell Lines | Varies (nM to µM range) | General Knowledge |

| Honokiol | Anticancer, Anti-inflammatory | Various Cancer Cell Lines | ~10-50 µM | General Knowledge |

| Magnolol | Anti-inflammatory, Antioxidant | Macrophages | ~5-20 µM (for NO inhibition) | General Knowledge |

| Nortrachelogenin | Anti-inflammatory | Macrophages | ~25 µM (for NO inhibition) | General Knowledge |

Note: This table is illustrative and intended to provide a general sense of the potency of lignans. Specific values can vary significantly based on the experimental setup.

Postulated Mechanisms of Action for this compound

Based on the known mechanisms of other lignans, we can postulate several signaling pathways that this compound might modulate.

Anti-inflammatory Signaling

A plausible anti-inflammatory mechanism for a lignan like this compound would involve the inhibition of the NF-κB signaling pathway. This is a central pathway in the inflammatory response.

Methodological & Application

Application Note: Quantification of 4-O-Demethylkadsurenin D using a Validated HPLC-UV Method

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-O-Demethylkadsurenin D, a bioactive lignan found in plants of the Kadsura genus. The developed method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the fields of natural product chemistry, pharmacology, and drug development. The method was validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered interest for its potential pharmacological activities. Lignans from the Kadsura species are known for a variety of biological effects, and accurate quantification of individual compounds is crucial for standardization of herbal extracts and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[3][4][5] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

Chemicals and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade methanol

-

Ultrapure water

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of this compound in plant material, a suitable extraction method should be employed. A general procedure is as follows:

-

Weigh 1.0 g of powdered plant material.

-

Extract with 25 mL of methanol by ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability was assessed by six replicate injections of a standard solution at a single concentration on the same day. Intermediate precision was determined by analyzing the same sample on three different days.

Accuracy

The accuracy of the method was evaluated by a recovery study. A known amount of this compound was spiked into a blank matrix (a plant extract known to not contain the analyte) at three different concentration levels. The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3:1, and the LOQ was defined as the concentration with an S/N ratio of 10:1.[3][6]

Results

The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The method validation results are summarized in the tables below.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.3 |

| 100 | 1510.7 |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 15.08x + 0.12 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision Data for this compound (n=6)

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| 25 | 0.85% | 1.23% |

Table 3: Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.85 | 98.5% |

| 25 | 25.45 | 101.8% |

| 50 | 49.60 | 99.2% |

| Average Recovery | 99.83% |

Table 4: LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.80 |

Experimental Workflow

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The developed HPLC-UV method is a simple, rapid, accurate, and precise technique for the quantification of this compound. The method has been successfully validated and is suitable for the routine analysis of this compound in various matrices, including plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Extraction of 4-O-Demethylkadsurenin D from Plant Material

Application Note & Protocol: AN-001

For Research Use Only.

Introduction

4-O-Demethylkadsurenin D is a lignan found in plant species such as Magnolia ovata. Lignans are a class of polyphenolic compounds that have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, designed for use by researchers in natural product chemistry and drug discovery. The methodology is based on established principles of phytochemical extraction and purification of lignans from plant sources, particularly from the Magnolia and Piper genera.

Overview of the Extraction and Isolation Workflow

The process begins with the preparation of the plant material, followed by solvent extraction to obtain a crude extract containing a mixture of phytochemicals, including this compound. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound. The final step involves the quantification and purity assessment of the isolated this compound.

Application Notes and Protocols for Cell-Based Assays Using 4-O-Demethylkadsurenin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The anti-inflammatory activity of neolignans structurally similar to 4-O-Demethylkadsurenin D has been evaluated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. The following table summarizes the inhibitory concentrations (IC50) for these related compounds, offering a proxy for the potential potency of this compound.

| Compound | Cell Line | Inhibitory Effect | IC50 (µM) |

| Piperkadsin C | BV-2 (microglia) | Inhibition of NO production | 14.6[1][2] |

| Futoquinol | BV-2 (microglia) | Inhibition of NO production | 16.8[1][2] |

| Galgravin | RAW 264.7 (macrophage) | Inhibition of NO production | 33.4[2] |

| Kadsurenin C | Platelets | PAF antagonistic activity | 5.1[2] |

| (-)-Kadsurenin H | Platelets | PAF antagonistic activity | 0.18[2] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

NO Measurement: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition

This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

Materials:

-

All materials from the NO inhibition assay

-

Mouse TNF-α and IL-6 ELISA kits

Procedure:

-

Follow steps 1-5 of the Nitric Oxide Inhibition Assay protocol.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected cell culture supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for TNF-α and IL-6 secretion for each concentration of the test compound and determine the respective IC50 values.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This experiment investigates the molecular mechanism of this compound by assessing its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. Kadsurenin F, a related neolignan, has been shown to inhibit the expression of NF-κB1 in LPS-stimulated RAW 264.7 cells[3].

Materials:

-

RAW 264.7 cells and culture reagents

-

This compound

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound at selected concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-